molecular formula C17H23ClN2O2 B4920605 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione

Cat. No.: B4920605
M. Wt: 322.8 g/mol
InChI Key: RQWUJXIMIZPFKG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactionsThe reaction conditions may vary depending on the specific synthetic pathway, but common reagents include acyl chlorides, amines, and bases .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to inhibit certain enzymes or interact with specific biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:

    1-(4-Methylphenyl)-3-(heptylamino)pyrrolidine-2,5-dione: This compound has a similar structure but with a methyl group instead of a chlorine atom at the 4-position of the phenyl ring.

    1-(4-Chlorophenyl)-3-(octylamino)pyrrolidine-2,5-dione: This compound has an octyl group instead of a heptyl group attached to the amino group.

    1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,4-dione: This compound has a different position of the carbonyl group in the pyrrolidine ring.

These similar compounds may exhibit different biological activities and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-2-3-4-5-6-11-19-15-12-16(21)20(17(15)22)14-9-7-13(18)8-10-14/h7-10,15,19H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWUJXIMIZPFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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